[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid
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Overview
Description
[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid: is a chemical compound with the molecular formula C5H8NO4PS2 and a molecular weight of 241.23 g/mol It is characterized by the presence of a thiazolidine ring, a phosphonic acid group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid typically involves the reaction of appropriate thiazolidine derivatives with phosphonic acid precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in inhibiting specific enzymes or pathways involved in disease processes .
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of [2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .
Comparison with Similar Compounds
[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure, which may exhibit similar reactivity and applications.
Phosphonic acid derivatives: Compounds containing a phosphonic acid group, which may have similar chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its combination of a thiazolidine ring, a thioxo group, and a phosphonic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8NO4PS2/c7-4-3-13-5(12)6(4)1-2-11(8,9)10/h1-3H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKXTNMXQGNCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO4PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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